molecular formula C19H16N4O2S B11257887 8-[(3-methoxybenzyl)sulfanyl]-9-phenyl-1,9-dihydro-6H-purin-6-one

8-[(3-methoxybenzyl)sulfanyl]-9-phenyl-1,9-dihydro-6H-purin-6-one

Cat. No.: B11257887
M. Wt: 364.4 g/mol
InChI Key: VGGJXMVOYMFWMQ-UHFFFAOYSA-N
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Description

8-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-9-PHENYL-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with methoxyphenyl and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-9-PHENYL-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.

    Introduction of Substituents: The methoxyphenyl and phenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Sulfur Incorporation: The sulfanyl group is introduced using thiol reagents under mild conditions to avoid degradation of the purine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

8-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-9-PHENYL-6,9-DIHYDRO-1H-PURIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong bases (e.g., sodium hydride), solvents like DMSO or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

8-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-9-PHENYL-6,9-DIHYDRO-1H-PURIN-6-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-9-PHENYL-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **8-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-9-PHENYL-6,9-DIHYDRO-1H-PURIN-6-ONE shares similarities with other purine derivatives, such as:

      Adenine: A naturally occurring purine base found in DNA and RNA.

      Caffeine: A stimulant found in coffee and tea, structurally related to purines.

      Theobromine: Found in chocolate, similar in structure to caffeine.

Uniqueness

The uniqueness of 8-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-9-PHENYL-6,9-DIHYDRO-1H-PURIN-6-ONE lies in its specific substituents, which confer distinct chemical properties and potential biological activities not found in other purine derivatives.

Properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

8-[(3-methoxyphenyl)methylsulfanyl]-9-phenyl-1H-purin-6-one

InChI

InChI=1S/C19H16N4O2S/c1-25-15-9-5-6-13(10-15)11-26-19-22-16-17(20-12-21-18(16)24)23(19)14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,20,21,24)

InChI Key

VGGJXMVOYMFWMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=C(N2C4=CC=CC=C4)N=CNC3=O

Origin of Product

United States

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